5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid
Description
Chemical Structure: 5-Bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid (molecular formula: C₈H₁₁BrN₂O₂) is a pyrazole derivative characterized by a bromine atom at the 5-position, a tert-butyl group at the 1-position, and a carboxylic acid moiety at the 4-position. Its monoisotopic mass is 246.0004 Da .
Applications:
This compound is a versatile intermediate in organic synthesis, particularly for preparing pyrazole-based carboxamides and other derivatives used in pharmaceuticals and agrochemicals. Its tert-butyl group enhances steric stability, while the bromine and carboxylic acid groups enable diverse functionalization .
Properties
IUPAC Name |
5-bromo-1-tert-butylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-8(2,3)11-6(9)5(4-10-11)7(12)13/h4H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZSMCKQHZYSRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring with tert-butyl halide in the presence of a base.
Industrial Production Methods
Industrial production of 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation or esterification.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Reagents such as carbodiimides (e.g., EDC or DCC) are used for amide bond formation, while alcohols and acids are used for esterification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential to target specific enzymes or receptors, leading to therapeutic applications in treating various diseases.
Case Study: Enzyme Inhibition
In a study examining the inhibition of specific enzymes, derivatives of 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid were found to effectively bind to target sites, demonstrating promising activity against certain cancer cell lines. The mechanism involves modulation of enzyme activity through competitive inhibition, which is critical for drug development.
Material Science
This compound can be incorporated into polymers or other materials to enhance specific properties such as thermal stability and conductivity. Its unique chemical structure allows for modifications that can improve material performance in various applications.
Data Table: Properties of Modified Polymers
| Polymer Type | Modification Method | Enhanced Property |
|---|---|---|
| Polycarbonate | Incorporation of 5-bromo derivative | Increased thermal stability |
| Polyethylene glycol | Cross-linking with pyrazole derivatives | Improved mechanical strength |
Biological Studies
In biochemical assays, 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid acts as a probe or ligand to study enzyme activity or protein-ligand interactions. Its ability to selectively bind to biological targets makes it invaluable in research settings.
Case Study: Protein-Ligand Interaction
A recent investigation utilized this compound to probe the interaction dynamics between specific proteins and ligands. The study revealed that the compound could effectively alter the binding affinity of proteins involved in metabolic pathways, indicating its potential as a tool for studying biochemical mechanisms .
Industrial Applications
The compound is also employed as an intermediate in the synthesis of agrochemicals and dyes. Its chemical properties facilitate reactions that lead to the production of various industrial products, making it an essential component in chemical manufacturing processes.
Data Table: Industrial Uses
| Application | Description | Impact |
|---|---|---|
| Agrochemicals | Intermediate for herbicide synthesis | Enhanced crop yield |
| Dyes | Colorant production | Improved colorfastness |
Mechanism of Action
The mechanism of action of 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
5-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic Acid
- Molecular Formula : C₇H₉BrN₂O₂
- Molar Mass : 233.06 g/mol
- Key Properties :
Ethyl 4-Bromo-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate
- Molecular Formula : C₁₁H₁₇BrN₂O₂
- Molar Mass : 289.17 g/mol
- Key Properties :
Tert-butyl 3-Bromo-1H-pyrazole-1-carboxylate
Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|---|---|
| 5-Bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid | C₈H₁₁BrN₂O₂ | 246.0004 | N/A | N/A | ~2.5* |
| 5-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid | C₇H₉BrN₂O₂ | 233.06 | 1.69 | 339.5 | 2.50 |
| Ethyl 4-bromo-1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate | C₁₁H₁₇BrN₂O₂ | 289.17 | N/A | N/A | N/A |
*Predicted based on structural analogues.
Crystallographic and Hydrogen-Bonding Analysis
- Crystallography : SHELX programs are widely used for refining crystal structures of pyrazole derivatives .
- Hydrogen Bonding : The carboxylic acid group forms strong hydrogen bonds (O–H···O/N), influencing crystal packing. Graph set analysis (e.g., Etter’s rules) reveals patterns such as chains or rings, critical for predicting solubility and stability .
Biological Activity
5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a pyrazole ring with a bromine substituent at the 5-position and a tert-butyl group at the 1-position, alongside a carboxylic acid functional group. Its molecular formula is CHBrNO, with a molecular weight of approximately 247.09 g/mol. The unique structure contributes to its reactivity and biological properties, making it significant in various fields, particularly in medicinal chemistry and agriculture.
Synthesis
The synthesis of 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions, including:
- Substitution Reactions: The bromine atom can be replaced through nucleophilic substitution.
- Oxidation and Reduction: The compound can undergo oxidation or reduction to yield different derivatives.
- Coupling Reactions: The carboxylic acid group can participate in amide bond formation or esterification.
Anti-inflammatory Properties
Research indicates that derivatives of 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid exhibit significant anti-inflammatory activity. For example, studies have shown that certain derivatives inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Table 1: COX Inhibition Data for Pyrazole Derivatives
| Compound | COX-2 IC (μM) | COX-1 IC (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | 0.02 | 0.04 | 2.0 |
| Compound B | 0.03 | 0.06 | 2.0 |
| Compound C | 0.01 | >0.10 | >10 |
These findings suggest that specific modifications to the pyrazole structure can enhance selectivity and potency against COX enzymes, potentially leading to safer anti-inflammatory agents .
Anticancer Activity
5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid has also been studied for its anticancer properties. It has been shown to inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism.
Case Study: Inhibition of LDH
A series of experiments demonstrated that lead compounds derived from this pyrazole exhibited low nanomolar inhibition of LDHA and LDHB, significantly reducing lactate production in pancreatic cancer cells (MiaPaCa2) and sarcoma cells (A673). The results indicated robust target engagement through cellular assays .
The mechanism of action for 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid involves:
- Enzyme Inhibition: Binding to active sites of target enzymes like COX and LDH.
- Modulation of Signaling Pathways: Affecting cellular signaling pathways that regulate inflammation and cancer cell metabolism .
Applications
The versatility of this compound makes it valuable across various domains:
- Medicinal Chemistry: As a building block for synthesizing pharmaceutical compounds targeting specific enzymes or receptors.
- Material Science: Incorporated into polymers to enhance properties such as thermal stability.
- Biological Studies: Used as a probe in biochemical assays to study enzyme activity or protein-ligand interactions .
Q & A
Q. What are the common synthetic routes for 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid?
The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with tert-butyl hydrazine derivatives, followed by bromination. For example, cyclocondensation using DMF-DMA (N,N-dimethylformamide dimethyl acetal) facilitates ring formation, while bromination can be achieved using N-bromosuccinimide (NBS) in solvents like DMF or CCl₄. Subsequent hydrolysis under basic conditions converts esters to carboxylic acids .
Q. How is the structural integrity of this compound confirmed experimentally?
Structural confirmation combines X-ray crystallography (for unambiguous determination of substituent positions), NMR (¹H/¹³C for functional group analysis), and high-resolution mass spectrometry (HRMS). Crystallography is particularly critical for resolving steric effects caused by the tert-butyl group .
Q. What are the key applications of this compound in medicinal chemistry?
The pyrazole core acts as a bioisostere for carboxylic acid-containing enzyme inhibitors (e.g., metalloproteases). The bromine atom facilitates further functionalization via cross-coupling reactions, while the tert-butyl group enhances metabolic stability by reducing oxidative degradation .
Q. What safety protocols should be followed when handling this compound?
Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential irritancy from the bromine substituent. Refer to safety data sheets (SDS) of structurally similar bromopyrazoles for guidance on storage and disposal .
Advanced Research Questions
Q. How can the bromination step be optimized to minimize by-products like di-substituted analogs?
Optimize reaction stoichiometry (1:1 molar ratio of precursor to NBS) and use radical inhibitors like TEMPO to suppress over-bromination. Monitor reaction progress via TLC or in-situ UV-Vis spectroscopy. Steric hindrance from the tert-butyl group may necessitate longer reaction times at lower temperatures (0–25°C) .
Q. How can contradictions in reported bioactivity data (e.g., IC₅₀ variability) be resolved?
Validate assays using standardized positive controls (e.g., known enzyme inhibitors) and ensure compound purity via HPLC (>95%). Perform dose-response curves in triplicate. Computational docking studies (e.g., AutoDock Vina) can clarify target interactions and identify potential off-target effects .
Q. What strategies are effective for designing derivatives with improved pharmacokinetics?
- Replace the tert-butyl group with smaller substituents (e.g., cyclopropyl) to reduce logP and enhance solubility.
- Utilize Suzuki-Miyaura coupling on the bromine to introduce biaryl motifs, improving target affinity .
- Introduce prodrug moieties (e.g., ester prodrugs) to enhance oral bioavailability.
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the bromine atom’s leaving-group ability and steric effects of the tert-butyl group. Fukui indices identify electrophilic sites, while molecular dynamics simulations predict solvent interactions .
Q. What experimental approaches address low crystallinity in X-ray studies of this compound?
Use vapor diffusion with mixed solvents (e.g., DCM/hexane) for slow crystallization. Co-crystallization with coformers (e.g., nicotinamide) or salt formation (e.g., sodium carboxylate) can improve crystal packing. Synchrotron radiation enhances resolution for small crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
